tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, Mixture of diastereomers
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Overview
Description
Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyl group, and a carbamate group attached to a cyclohexyl ring with a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate typically involves the reaction of 4-hydroxy-2-methylcyclohexanone with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The carbamate group can be reduced to an amine.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-hydroxy-2-methylcyclohexanone or 4-oxo-2-methylcyclohexanone.
Reduction: : Formation of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)amine.
Substitution: : Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: : The compound may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can be compared with other similar compounds such as tert-butyl N-hydroxycarbamate and tert-butyl N-(2-methoxyphenyl)benzamide . The uniqueness of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
2757999-90-7 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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